2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent to form the pyrazole carbonyl intermediate. This intermediate is then reacted with N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods used can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or thiophene rings, to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 4-phenylthiophene-3-sulfonamide
- N-methyl-N-(4-methylphenyl) derivatives
Uniqueness
What sets 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both pyrazole and thiophene rings, along with the sulfonamide group, allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-10-12-20(13-11-16)26(4)32(29,30)23-21(19-8-6-5-7-9-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVVHHLYAJFZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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